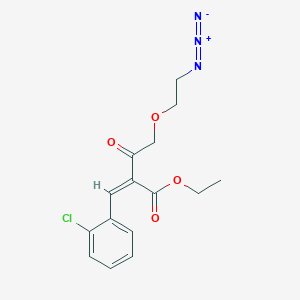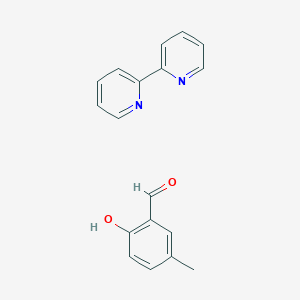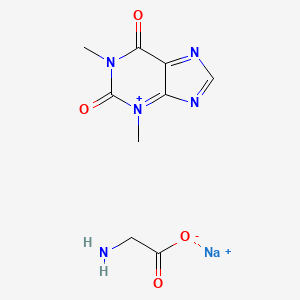
Sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione typically involves the reaction of theophylline with glycine in the presence of sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final pharmaceutical-grade compound .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of purine chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It is used in the development of new bronchodilators and other therapeutic agents.
Mécanisme D'action
The mechanism of action of sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione involves the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle in the respiratory tract, providing relief from bronchoconstriction. The compound also has anti-inflammatory and immunomodulatory effects, contributing to its therapeutic efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: A methylxanthine derivative with similar bronchodilator properties.
Aminophylline: A compound that combines theophylline with ethylenediamine to improve solubility and absorption.
Caffeine: Another methylxanthine with stimulant effects on the central nervous system.
Uniqueness
Sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione is unique due to its combination of theophylline and glycine, which enhances its solubility and bioavailability. This makes it a more effective therapeutic agent compared to theophylline alone .
Propriétés
Formule moléculaire |
C9H11N5NaO4+ |
|---|---|
Poids moléculaire |
276.20 g/mol |
Nom IUPAC |
sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C7H7N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3;1,3H2,(H,4,5);/q+1;;+1/p-1 |
Clé InChI |
LPJIMSDOKMFIPL-UHFFFAOYSA-M |
SMILES canonique |
CN1C(=O)C2=NC=NC2=[N+](C1=O)C.C(C(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



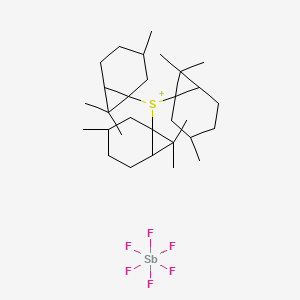
![tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B15124381.png)
![6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-ylpropionate](/img/structure/B15124389.png)
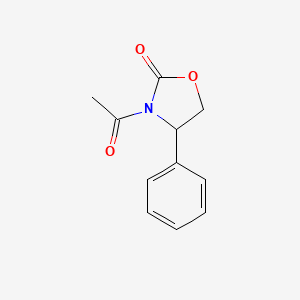
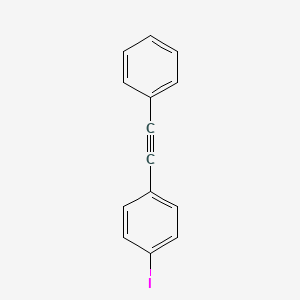
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate](/img/structure/B15124413.png)


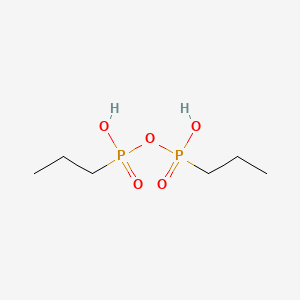
![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B15124440.png)

